Azepan-2-one oxime

概要

説明

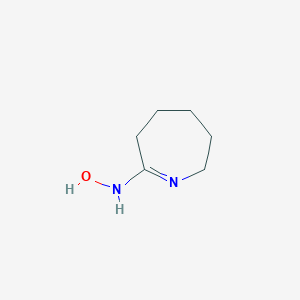

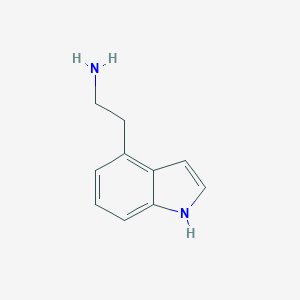

Azepan-2-one oximes are a class of chemical compounds characterized by a seven-membered azepine ring fused with an oxime functional group. These compounds are of interest due to their potential pharmacological properties, including actions on the central nervous system and their ability to stimulate various ion channels. They have been studied for their antinociceptive and anticonvulsant activities, which could be beneficial in medical applications .

Synthesis Analysis

The synthesis of azepan-2-one oximes involves the construction of the azepane-2,3-dione skeleton followed by the attachment of O-substituted hydroxylamines in the presence of pyridine. The starting compound, 1-benzylazepan-2-one, is prepared from cyclohexanone, and subsequent chlorination and treatment with morpholine and acidic hydrolysis lead to the azepanedione. The O-aryl-hydroxylamines used in the synthesis are prepared according to established methods, and the resulting azepanedione oximes are isolated as mixtures of Z and E isomers, with the E isomer predominating .

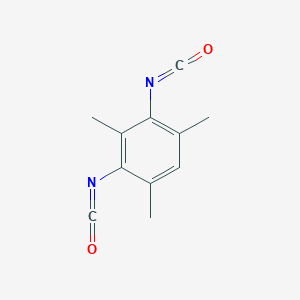

Molecular Structure Analysis

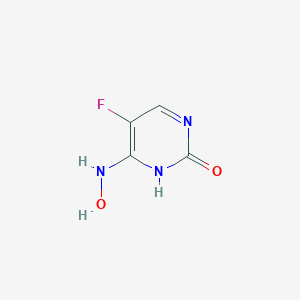

The molecular structure of azepan-2-one oximes is confirmed through various spectroscopic methods, including infrared spectroscopy and nuclear magnetic resonance (NMR). The ratio of Z and E isomers is assessed by NMR spectroscopy, with Z isomers showing more downfield chemical shifts than their E counterparts. The structure elucidation is further supported by mass spectrometry, with fragmentation patterns and isotope peak intensities under electronic impact confirming the suggested structures .

Chemical Reactions Analysis

Azepan-2-one oximes can undergo various chemical reactions due to their functional groups. The oxime group, in particular, can participate in condensation reactions with various O-aryl-hydroxylamines, leading to the formation of different substituted oxime derivatives. These reactions are crucial for the diversification of the azepan-2-one oxime scaffold and the exploration of their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepan-2-one oximes, such as melting points and spectroscopic characteristics, are determined using standard analytical techniques. Melting points are measured with a capillary melting point apparatus, and infrared spectra are recorded to identify functional groups. The NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule, which is essential for confirming the molecular structure and the presence of isomers .

科学的研究の応用

Synthesis and Structural Studies

Azepan-2-one oxime and its derivatives have been explored for their synthesis and structural properties. For instance, El From et al. (2003) describe the synthesis of azepanedione oximes, prepared from corresponding azepan-2-ones. These compounds have demonstrated notable pharmacological properties, particularly actions on the central nervous system. The study highlights the antinociceptive and anticonvulsant activities of these compounds, which could have implications for their use in medical applications (El From, Péra, Leclerc, & Pitta, 2003).

Antioxidant Properties

Research by Puntel et al. (2008) on 3-(phenylhydrazono) butan-2-one oxime, a related compound, highlights its potential antioxidant properties. The study found that this oxime could decrease hydrogen peroxide-induced lipid peroxidation, suggesting its use as a promising antioxidant compound (Puntel, Gubert, Peres, Bresolin, Rocha, Pereira, Carratu, & Soares, 2008).

Pharmacological Significance

A 2019 review by Zha et al. on azepane-based motifs in drug discovery highlights the diverse pharmacological properties of azepane-based compounds. The study emphasizes their structural diversity and potential in discovering new therapeutic agents for a variety of diseases (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

Biochemical Applications

A study on oximes of seven-membered heterocyclic compounds containing one heteroatom, including azepane oximes, provides insight into their synthesis, structure, and biological activity. This research could inform the development of novel heterocycles from azepane oximes with potential applications in biochemistry and pharmacology (Abele, Abele, Golomba, Visnevska, Beresņeva, & Rubina, 2011).

Safety And Hazards

将来の方向性

Oximes, including Azepan-2-one oxime, have been studied for their significant roles as acetylcholinesterase reactivators and their use as therapeutics for a number of diseases . They have gained attention due to their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . Future research may focus on expanding the methods of organic synthesis, creating new libraries of azepines, oxa- and thiazepines, and revealing previously unknown unique pharmacological properties of these compounds to discover new drugs .

特性

IUPAC Name |

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c9-8-6-4-2-1-3-5-7-6/h9H,1-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOHPUOKXMNCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365248 | |

| Record name | Azepan-2-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepan-2-one oxime | |

CAS RN |

19214-08-5 | |

| Record name | Azepan-2-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)